Thermal Stability and Oxidizing Capability of ReCl5 in Oxidative Molecular Layer Deposition (oMLD) of PEDOT Thin Films
In the deposition of poly(3,4-ethylenedioxythiophene) (PEDOT) thin films via oxidative molecular layer deposition (oMLD), ReCl5 was evaluated as an inorganic oxidizing agent [1]. The study demonstrated that ReCl5 exhibits sufficient thermal stability to enable film deposition at temperatures between 125°C and 200°C, while simultaneously possessing high oxidizing ability toward the EDOT monomer [1]. This combination of properties is critical for oMLD processes, which require precursors that remain stable at elevated temperatures yet are reactive enough to induce polymerization upon monomer contact. The resulting PEDOT films displayed electrical conductivities within the range of 2–2000 S cm⁻¹ [1].
| Evidence Dimension | Thermal stability window for oMLD film deposition |
|---|---|
| Target Compound Data | 125–200 °C |
| Comparator Or Baseline | No directly comparable quantitative thermal stability data for alternative inorganic oxidants (e.g., MoCl5, WCl6) under identical oMLD conditions are available in this study; the inference is based on the established difficulty of identifying oxidants that combine volatility, reactivity, and high-temperature stability for oMLD. |
| Quantified Difference | N/A (class-level inference) |
| Conditions | Oxidative molecular layer deposition (oMLD) of PEDOT using EDOT monomer and ReCl5 as oxidizing precursor; deposition temperature range 125-200°C |
Why This Matters
For procurement in oMLD applications, ReCl5's demonstrated thermal stability up to 200°C reduces the risk of precursor decomposition during deposition, which could otherwise compromise film uniformity and conductivity.
- [1] Oxidative MLD of Conductive PEDOT Thin Films with EDOT and ReCl5 as Precursors. ACS Omega. 2021;6(27):17545-17554. doi:10.1021/acsomega.1c02029 View Source
